2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride
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Overview
Description
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a fluorophenyl group attached to a piperazine ring, which is further connected to a propanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride typically involves the reaction of 2-fluorophenylpiperazine with propanoic acid under specific conditions. One common method includes the use of sodium hydride and sodium methoxide as reagents . The reaction is carried out in an appropriate solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological targets, such as receptors and enzymes.
Industry: It is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to inhibit human equilibrative nucleoside transporters, which play a crucial role in nucleotide synthesis and regulation of adenosine function . This inhibition can affect various cellular processes and pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
4-[18F]Fluorophenylpiperazines: These compounds are often used as neuropharmacological agents and have similar structural features.
Cetirizine hydrochloride: Another piperazine derivative with antihistamine properties.
Uniqueness
2-[4-(2-Fluorophenyl)piperazin-1-yl]propanoic acid hydrochloride is unique due to its specific fluorophenyl substitution, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C13H18ClFN2O2 |
---|---|
Molecular Weight |
288.74 g/mol |
IUPAC Name |
2-[4-(2-fluorophenyl)piperazin-1-yl]propanoic acid;hydrochloride |
InChI |
InChI=1S/C13H17FN2O2.ClH/c1-10(13(17)18)15-6-8-16(9-7-15)12-5-3-2-4-11(12)14;/h2-5,10H,6-9H2,1H3,(H,17,18);1H |
InChI Key |
FDBJEAYNSQMDAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=CC=C2F.Cl |
Origin of Product |
United States |
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